

Application Notes and Protocols for Co-culture Experiments Using NPC43 Cells

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Compound of Interest

Compound Name: NPC43

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These application notes provide detailed protocols and data for conducting co-culture experiments involving the nasopharyngeal carcinoma (NPC) cell line, **NPC43**. The methodologies outlined below are designed to facilitate the investigation of cellular interactions, signaling pathways, and potential therapeutic interventions in the context of the tumor microenvironment.

Application Note 1: Investigating Immune-Cancer Cell Interactions via a Microfluidic Co-culture System

This section details the co-culture of **NPC43** cells with immune cells, specifically THP-1 derived macrophages, to study cytokine secretion dynamics and cell migration.

Experimental Protocol

1. Cell Culture and Maintenance:

- **NPC43** Cells: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 4 μ M Y27632 dihydrochloride, 100 units/mL penicillin, and 100 μ g/mL streptomycin.^[1] Culture in a humidified incubator at 37°C with 5% CO₂.^[1]

- THP-1 Monocytic Cells: Culture in RPMI-1640 medium with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.
- Macrophage Differentiation: To differentiate THP-1 cells into macrophages, treat with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 20-24 hours.[\[1\]](#)

2. Microfluidic Device Preparation:

- Prior to cell seeding, coat the culture chamber of the microfluidic device with 20 µg/mL bovine collagen for 2 hours at room temperature to mimic the extracellular matrix.[\[1\]](#)

3. Co-culture Seeding:

- Prepare a pre-mixed suspension of **NPC43** cells and differentiated THP-1 macrophages.
- Seed the cell mixture into the cell culture chamber of the microfluidic device at a density of 1×10^5 cells/mL for each cell type.[\[1\]](#)
- Incubate the device in a microscope incubator at 37°C and 5% CO₂.[\[1\]](#)

4. Cytokine Quantification and Cell Migration Analysis:

- At desired time points (e.g., 8 hours), collect the cell culture medium from the device for cytokine analysis.[\[1\]](#)
- Quantify the concentration of cytokines such as TNF-α and IL-12p70 using an on-chip microbead-based sandwich immunoassay.[\[1\]](#)
- For cell migration analysis, seed **NPC43** cells at a density of 5×10^2 cells/cm² and co-culture with macrophages at a density of 2.5×10^2 cells/cm².[\[1\]](#) Monitor and track cell movement using microscopy.[\[1\]](#)

Quantitative Data Summary

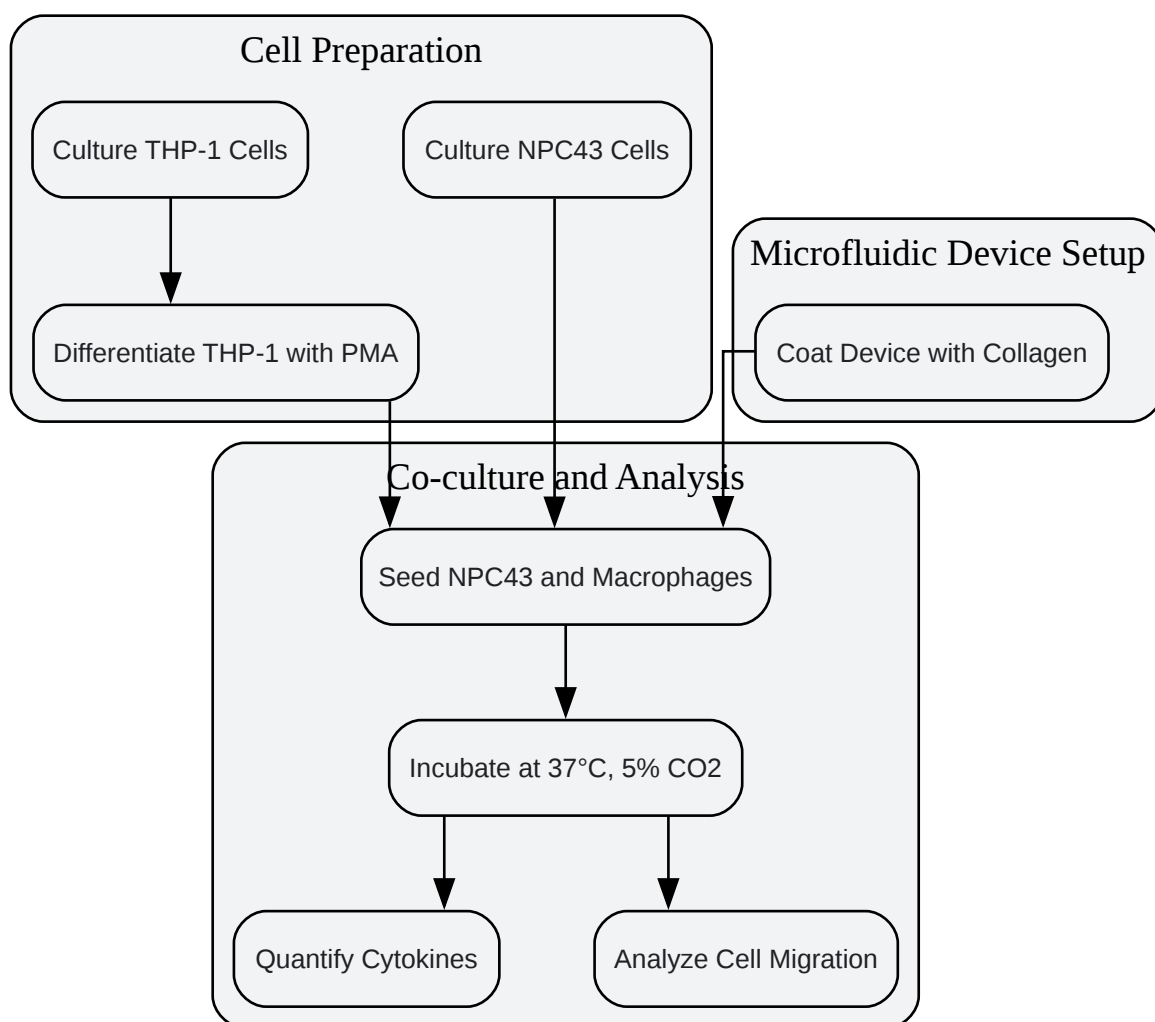
Table 1: Baseline Cytokine Secretion (8-hour single cell-type culture)[\[1\]](#)

Cell Type	IL-12-p70 (pg/mL)	TNF- α (pg/mL)
Unstimulated Macrophages	65	80
NPC43	-	62

Table 2: **NPC43** Cell Migration Speed^[1]

Condition	Substrate	Migration Speed ($\mu\text{m/h}$)
Single NPC43	Planar	~15
Single NPC43	Micro-grating	~20
Co-culture with Macrophages	Planar	~18
Co-culture with Macrophages	Micro-grating	~25

Experimental Workflow Diagram



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Caption: Workflow for microfluidic co-culture of **NPC43** cells and macrophages.

Application Note 2: Investigating Macrophage-Induced Invasion of NPC43 Cells

This application note describes a Transwell co-culture system to study how macrophages influence the invasive properties of **NPC43** cells, specifically through the formation of invadopodia.

Experimental Protocol

1. Cell Culture and Macrophage Differentiation:

- **NPC43** Cells: Maintain as described in Application Note 1.
- THP-1 Macrophages: Differentiate THP-1 cells into M1-like or M2-like macrophages using appropriate stimuli (e.g., LPS and IFN- γ for M1, IL-4 and IL-13 for M2).

2. Invadopodia Formation Assay:

- Pre-seed **NPC43** cells on FITC-labeled gelatin-coated coverslips in a 24-well plate.
- Place Transwell inserts (0.4 μ m pore size) into the wells containing the **NPC43** cells.
- Seed the differentiated macrophages into the Transwell inserts.
- Co-culture for 24-48 hours.[\[2\]](#)

3. Analysis of Invadopodia and Gelatin Digestion:

- After co-culture, fix and stain the **NPC43** cells.
- Use confocal microscopy to visualize and quantify the number of invadopodia per cell and the area of FITC-gelatin digestion.[\[2\]](#)

4. Cytokine Analysis:

- Collect the conditioned medium from the macrophage cultures.
- Use a cytokine antibody array to identify secreted factors.[\[2\]](#)
- To confirm the role of a specific cytokine (e.g., TNF- α), add the recombinant cytokine directly to **NPC43** cells cultured on FITC-gelatin and assess invadopodia formation.[\[2\]](#)

Quantitative Data Summary

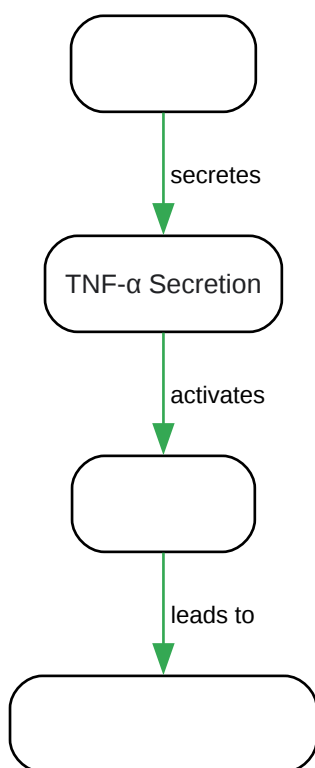
Table 3: Macrophage-Induced Gelatin Digestion by **NPC43** Cells (48 hours)[\[2\]](#)

Condition	Digested Area per Cell (μm^2)
M1-like Macrophage Conditioned Medium	89.0 ± 6.3
M2-like Macrophage Conditioned Medium	77.4 ± 8.2

Table 4: TNF- α Induced Invadopodia Formation in **NPC43** Cells[2]

Treatment	Number of Invadopodia per Cell	Digested Area per Cell (μm^2)
TNF- α (10 ng/mL)	69.6 ± 6.9	145.4 ± 45.2

Signaling Pathway Diagram



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Caption: Macrophage-derived TNF- α signaling pathway in **NPC43** cell invasion.

Application Note 3: Co-culture of NPC43 Cells with Natural Killer (NK) Cells

This section outlines a protocol for assessing the cytotoxicity of NK-92 cells towards **NPC43** cells in a co-culture system.

Experimental Protocol

1. Cell Culture:

- **NPC43** Cells: Maintain as previously described.
- NK-92 Cells: Culture in α -MEM medium supplemented with 12.5% FBS, 12.5% horse serum, and recombinant human IL-2.

2. Co-culture Medium Optimization:

- To ensure the viability of both cell types during co-culture, a 1:1 mixture of the individual cell culture media can be used.[\[3\]](#)
- Test the viability of **NPC43** cells in this co-culture medium for 72 hours using a cell viability assay (e.g., CellTiter-Glo).[\[3\]](#)

3. Cytotoxicity Assay:

- Seed **NPC43** cells in a 24-well plate at a density of 1.0×10^5 cells/well and allow them to adhere.[\[3\]](#)
- Add NK-92 cells at various effector-to-target (E:T) ratios.
- Co-culture for a defined period (e.g., 72 hours).
- Assess the viability of the **NPC43** cells using a suitable method. Real-time impedance-based methods can also be employed for continuous monitoring of cell proliferation and cytotoxicity.[\[3\]](#)

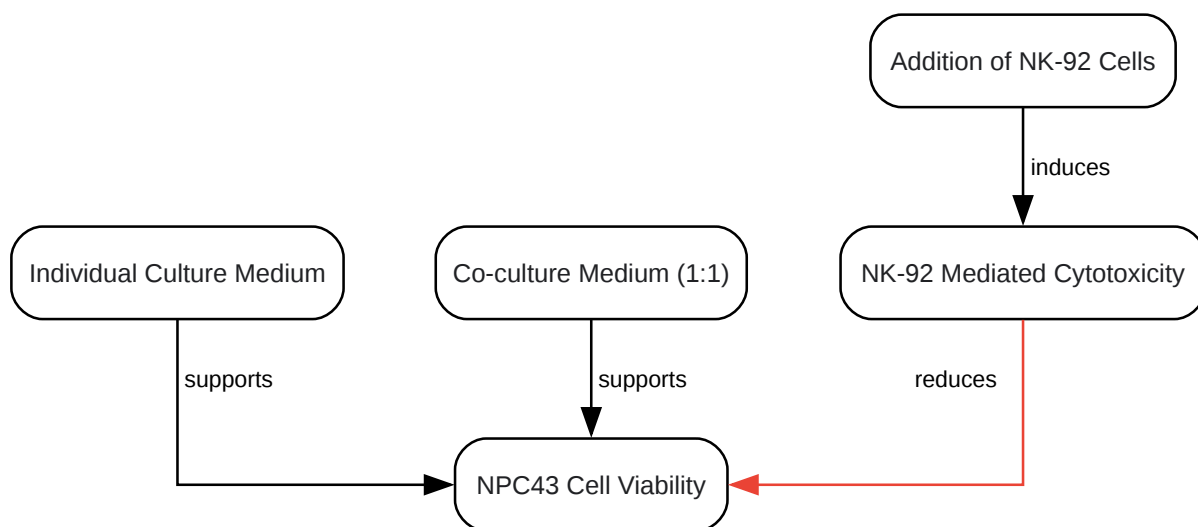
Quantitative Data Summary

Table 5: **NPC43** Cell Viability in Different Media (72 hours)[3]

Cell Line	Medium	Relative Luminescence Units (RLU)
NPC43	Individual Culture Medium	Positive proliferation trend
NPC43	Co-culture Medium (1:1 ratio)	Similar positive proliferation trend

Note: Specific RLU values were not provided in the source, but the trend was reported as a positive increase in luminescence, indicating cell proliferation in both media conditions.[3]

Logical Relationship Diagram



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Caption: Logical flow for assessing NK-92 cytotoxicity on **NPC43** cells.

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References

- 1. A Microfluidic Platform Revealing Interactions between Leukocytes and Cancer Cells on Topographic Micropatterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latent membrane protein 1 and macrophage-derived TNF α synergistically activate and mobilize invadopodia to drive invasion of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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